molecular formula C8H6N6OS2 B12494424 4,4'-(1,2,5-Oxadiazole-3,4-diyl)bis(1,3-thiazol-2-amine)

4,4'-(1,2,5-Oxadiazole-3,4-diyl)bis(1,3-thiazol-2-amine)

Cat. No.: B12494424
M. Wt: 266.3 g/mol
InChI Key: ZQASAXVARSFSDV-UHFFFAOYSA-N
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Description

4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine is a complex heterocyclic compound that features both thiazole and oxadiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine typically involves the formation of the thiazole and oxadiazole rings through cyclization reactions. One common method includes the reaction of 2-aminothiazole with appropriate reagents to form the oxadiazole ring. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as iodine or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine is unique due to its combination of thiazole and oxadiazole rings, which confer a wide range of chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C8H6N6OS2

Molecular Weight

266.3 g/mol

IUPAC Name

4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C8H6N6OS2/c9-7-11-3(1-16-7)5-6(14-15-13-5)4-2-17-8(10)12-4/h1-2H,(H2,9,11)(H2,10,12)

InChI Key

ZQASAXVARSFSDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)C2=NON=C2C3=CSC(=N3)N

Origin of Product

United States

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